molecular formula C5H4Cl2N2 B1322533 4,5-Dichloro-2-methylpyrimidine CAS No. 26740-71-6

4,5-Dichloro-2-methylpyrimidine

Cat. No. B1322533
CAS RN: 26740-71-6
M. Wt: 163 g/mol
InChI Key: BBOCHHGADKWQHT-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylpyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and 4,5-dichloro-2-methylpyrimidine is a substituted variant of this basic structure. The presence of chlorine and methyl groups on the pyrimidine ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of substituted pyrimidines, including 4,5-dichloro-2-methylpyrimidine derivatives, often involves the use of regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Additionally, the synthesis of tetrasubstituted purines from 4,6-dichloro-2-methylthio-5-nitropyrimidine through one-pot sequential substitution reactions demonstrates the versatility of pyrimidine derivatives as intermediates in complex organic syntheses .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various analytical techniques. For instance, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined using X-ray crystallography, revealing a monoclinic crystal system and the presence of intramolecular hydrogen bonding . Similarly, quantum chemical calculations have been employed to investigate the geometrical, conformational, and spectroscopic parameters of 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, providing insights into the electronic structure and potential reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of 4,5-dichloro-2-methylpyrimidine derivatives in chemical reactions is influenced by the presence of substituents on the pyrimidine ring. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol afforded 4-amino-5-bromo-2-substituted aminopyrimidines . The utility of pyrimidine derivatives in the synthesis of biologically active compounds is further highlighted by the preparation of 5-substituted 2-amino-4,6-dichloropyrimidines, which exhibited inhibitory effects on immune-activated nitric oxide production .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-dichloro-2-methylpyrimidine derivatives can be characterized by various spectroscopic methods, including FT-IR, FT-Raman, and NMR. These techniques, along with density functional theory (DFT) calculations, have been used to study the vibrational modes, chemical shifts, and molecular orbitals of compounds such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, are also important parameters that can be calculated to predict the behavior of these compounds under different conditions .

Scientific Research Applications

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : Pyrimidines, including 4,5-Dichloro-2-methylpyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are used in the synthesis of various derivatives that have shown potent anti-inflammatory effects .
  • Methods of Application or Experimental Procedures : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes Obtained : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation. The IC 50 values for most of the derivatives were recorded to be less than 5 μM .

Safety And Hazards

4,5-Dichloro-2-methylpyrimidine causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

4,5-Dichloro-2-methylpyrimidine can be used to synthesize more complex pharmaceutical and biologically active compounds . It has potential applications in the treatment of diabetes, obesity, and dyslipidemia .

properties

IUPAC Name

4,5-dichloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCHHGADKWQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626731
Record name 4,5-Dichloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-methylpyrimidine

CAS RN

26740-71-6
Record name 4,5-Dichloro-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26740-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Szterner, LMPF Amaral, VMF Morais… - The Journal of Chemical …, 2016 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation in the condensed phase, Δ f H m o , of 2,4-dichloro-5-methylpyrimidine, 2,4-dichloro-6-methylpyrimidine, 4,6-dichloro-2-…
Number of citations: 7 www.sciencedirect.com
岡野定輔, 辻和之 - YAKUGAKU ZASSHI, 1968 - jstage.jst.go.jp
Interaction between carcinogenic 4-nitroquinoline 1-oxide (4-NQO) and thiamine has been investigated. When required, we used a model compound which contained a thiazolium or a …
Number of citations: 2 www.jstage.jst.go.jp

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